molecular formula C18H19NO3 B11542314 Butyl 4-benzamidobenzoate

Butyl 4-benzamidobenzoate

Cat. No.: B11542314
M. Wt: 297.3 g/mol
InChI Key: IOTNJMAYWPRXEX-UHFFFAOYSA-N
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Description

Butyl 4-benzamidobenzoate is an organic compound that belongs to the class of benzamides. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-benzamidobenzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the benzoylation of the amino group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Butyl 4-benzamidobenzoate involves the inhibition of voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, resulting in the blocking of impulse transmission. Additionally, the compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These actions contribute to its anesthetic and pain-relieving properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-benzamidobenzoate is unique due to its dual functional groups (benzoyl and butyl) that confer specific chemical reactivity and biological activity. Its ability to inhibit multiple ion channels makes it a valuable compound for research in pain management and cardiovascular diseases .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

butyl 4-benzamidobenzoate

InChI

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,20)

InChI Key

IOTNJMAYWPRXEX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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